Welcome to the BenchChem Online Store!
molecular formula C4H2F8O6S2 B8434432 1,4-Butanedisulfonic acid, 1,1,2,2,3,3,4,4-octafluoro-

1,4-Butanedisulfonic acid, 1,1,2,2,3,3,4,4-octafluoro-

Cat. No. B8434432
M. Wt: 362.2 g/mol
InChI Key: ZQRQNIXMRZLUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07223891B2

Procedure details

Perfluorobutane-1,4-bis-sulphonate dipotassium salt (15 g, 34.2 mmol) was dissolved in hot water (100 ml). It was added to an ion exchange column of Amberlyst 15 resin, (40×4 cm) which had been previously washed with excess 6N HCl and rinsed with distilled water. The column was then washed slowly with distilled water, and the first 300 ml of aqueous solution collected. The solution was concentrated in vacuum and the residue was dried under reduced pressure at 80° C. to afford perfluorobutane-1,4-bis-sulphonic acid. (11.0 g, 30 mmol, 88%)
Name
Perfluorobutane-1,4-bis-sulphonate dipotassium salt
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[K+].[K+].[F:3][C:4]([F:22])([S:18]([O-:21])(=[O:20])=[O:19])[C:5]([F:17])([F:16])[C:6]([F:15])([F:14])[C:7]([F:13])([F:12])[S:8]([O-:11])(=[O:10])=[O:9]>O>[F:13][C:7]([F:12])([S:8]([OH:11])(=[O:10])=[O:9])[C:6]([F:15])([F:14])[C:5]([F:16])([F:17])[C:4]([F:3])([F:22])[S:18]([OH:21])(=[O:19])=[O:20] |f:0.1.2|

Inputs

Step One
Name
Perfluorobutane-1,4-bis-sulphonate dipotassium salt
Quantity
15 g
Type
reactant
Smiles
[K+].[K+].FC(C(C(C(S(=O)(=O)[O-])(F)F)(F)F)(F)F)(S(=O)(=O)[O-])F
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It was added to an ion exchange column of Amberlyst 15 resin, (40×4 cm) which
WASH
Type
WASH
Details
had been previously washed with excess 6N HCl
WASH
Type
WASH
Details
rinsed with distilled water
WASH
Type
WASH
Details
The column was then washed slowly with distilled water
CUSTOM
Type
CUSTOM
Details
the first 300 ml of aqueous solution collected
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure at 80° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(S(=O)(=O)O)(F)F)(F)F)(F)F)(S(=O)(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.